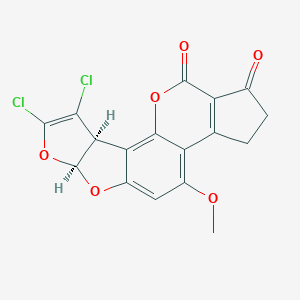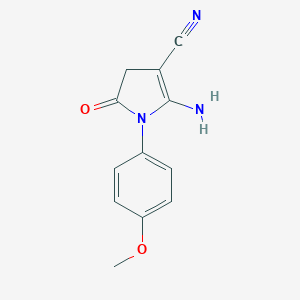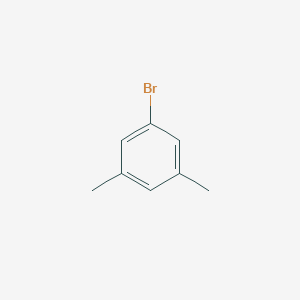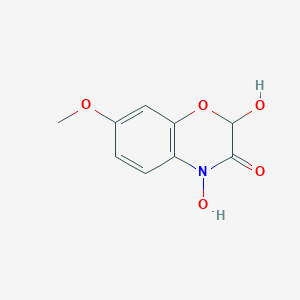
2,4-二羟基-7-甲氧基-1,4-苯并噁唑-3-酮
描述
Synthesis Analysis
The synthesis of DIMBOA involves the isolation from natural sources, such as Zea mays, followed by chemical synthesis methods. Modified methodologies have allowed for the efficient extraction and synthesis of DIMBOA, its glucosides, and derivatives, facilitating research into their biological activities and potential agronomic utility. These synthetic approaches have enabled the production of DIMBOA in high yield, providing ample quantities for further study.
Molecular Structure Analysis
DIMBOA's molecular structure is characterized by the presence of hydroxyl and methoxy groups attached to a benzoxazin-3-one core. This structural configuration is crucial for its biological activity, with the hydroxyl and methoxy groups playing a key role in its bioactive properties. The structure-activity relationships of DIMBOA and its derivatives have been explored to understand the molecular mechanisms underlying their biological effects.
Chemical Reactions and Properties
DIMBOA undergoes various chemical reactions, including degradation and interaction with thiols, leading to the formation of different products with altered biological activities. These reactions are significant for understanding the ecological behavior of benzoxazinone-producing plants and the role of DIMBOA and its degradation products in plant defense mechanisms.
Physical Properties Analysis
The physical properties of DIMBOA, including its solubility, melting point, and stability, are important for its biological function and potential applications. These properties influence the compound's behavior in natural and synthetic environments, affecting its availability for biological activity and degradation dynamics in soil.
Chemical Properties Analysis
The chemical properties of DIMBOA, such as reactivity with nucleophiles and the effects of substituents on its biological activity, are central to its role as a natural defense compound in plants. The reactivity of DIMBOA with various chemical agents, including its reduction by thiols and degradation in soil, highlights its dynamic nature and the complexity of its interactions in ecological contexts.
For detailed insights and further reading, the following references provide extensive information on DIMBOA and related compounds:
科学研究应用
1. Alleviating Autotoxic Coumarin Stress in Alfalfa Seedlings
- Summary of Application : DIMBOA was used to study its effects on the growth and development of alfalfa under autotoxic coumarin stress .
- Methods of Application : Alfalfa seedlings were treated with DIMBOA under coumarin stress and non-stress conditions .
- Results : 0.6 mM DIMBOA promoted alfalfa seed germination percentage, radicle length, germ length, seeding height, dry fresh ratio, and simple viability index . Additionally, DIMBOA under conditions of coumarin stress could effectively alleviate coumarin effects on alfalfa seedlings .
2. Effects on Spodoptera Species and Setosphaeria Turcica
- Summary of Application : The effects of DIMBOA on the feeding behavior and performance of two noctuids, Spodoptera exigua Hübner and S. frugiperda Smith, were compared . Additionally, the effects of DIMBOA on the mycelial growth of the plant pathogen Setosphaeria turcica Leonard et Suggs (causal agent of northern corn leaf blight) was assessed in vitro .
- Methods of Application : In a no-choice setup, larvae of S. exigua and S. frugiperda were fed an artificial diet containing DIMBOA .
3. Phylogenomics of the Benzoxazinoid Biosynthetic Pathway
- Summary of Application : The benzoxazinoids DIBOA and DIMBOA are key defense compounds present in major agricultural crops such as maize and wheat . The biosynthesis of these compounds involves nine enzymes thought to form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates .
- Methods of Application : The study involved the analysis of gene duplications and the origin of the Bx cluster, which includes four P450 genes (Bx2-5) belonging to the same CYP71C subfamily .
- Results : The study showed that the pathway appeared following several duplications of the TSA gene (α-subunit of tryptophan synthase) and of a Bx2-like ancestral CYP71C gene and the recruitment of Bx8 before the radiation of Poaceae .
4. Defense Mechanism in Maize
- Summary of Application : DIMBOA is primarily a metabolic intermediate in maize benzoxazinoid biosynthesis, but the main defensive end-product in rye and wild barley .
- Methods of Application : The study involved the identification of the entire pathway leading from indole to DIBOA .
- Results : The research led to the identification of the entire pathway leading from indole to DIBOA, which is primarily a metabolic intermediate in maize benzoxazinoid biosynthesis .
5. Resistance of Maize to the European Corn Borer
- Summary of Application : DIMBOA was found to be a chemical factor in the resistance of corn to the first-brood European corn borer .
- Methods of Application : DIMBOA was isolated from corn seedlings and bioassayed in an artificial diet for the European corn borer .
- Results : The compound inhibited larval development and caused 25% mortality .
6. Detoxification of Benzoxazinoids
- Summary of Application : An enzyme was found to be involved in the detoxification of the benzoxazinoids, DIBOA and DIMBOA .
- Methods of Application : The study involved the identification of the enzyme and its role in the detoxification process .
- Results : The enzyme was found to be effective in detoxifying DIBOA and DIMBOA .
未来方向
The benzoxazinoid biosynthetic pathway, including the synthesis of DIMBOA, is a subject of ongoing research. Understanding this pathway could lead to the development of new strategies for pest control in agriculture . Furthermore, the potential effects of DIMBOA on other organisms and its role in plant defense mechanisms are also areas of interest for future research .
属性
IUPAC Name |
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,9,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZNIJPBQATCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936021 | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dimboa | |
CAS RN |
15893-52-4 | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15893-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIHYDROXY-7-METHOXY-1,4-BENZOXAZIN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI783RU0DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 169 °C | |
| Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



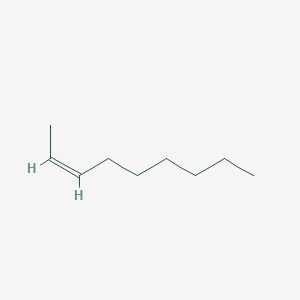
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)
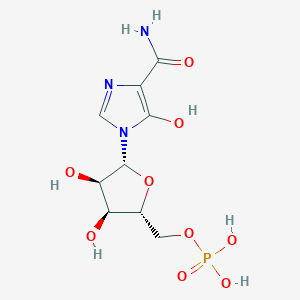

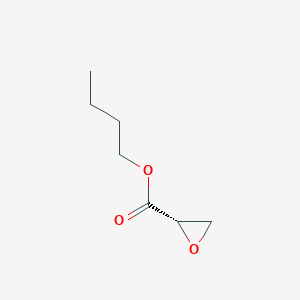
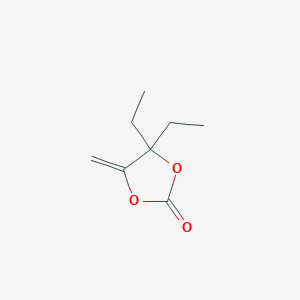

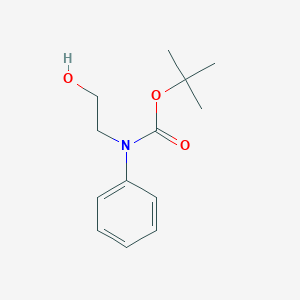
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)
